
4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate is a chemical compound that features a pyrrolidine ring attached to a cyclohexene ring, which is further functionalized with a trifluoromethanesulfonate group
Métodos De Preparación
The synthesis of 4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of 4-(Pyrrolidin-1-yl)cyclohex-1-en-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at low temperatures, often around 0°C, to control the exothermic nature of the reaction. After the reaction is complete, the product is purified using standard techniques such as column chromatography.
Análisis De Reacciones Químicas
4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding ketone or carboxylic acid.
Aplicaciones Científicas De Investigación
4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used to design molecules with potential therapeutic effects.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Industrial Applications: It can be used in the production of specialty chemicals and materials due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of 4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate involves its ability to act as a reactive intermediate in various chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which makes the compound more reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce new functional groups or to modify existing ones. The pyrrolidine ring can also interact with biological targets, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
4-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate can be compared with similar compounds such as:
4-(Morpholin-4-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate: This compound has a morpholine ring instead of a pyrrolidine ring, which can lead to different reactivity and biological activity.
1-(1-Cyclohexen-1-yl)pyrrolidine: This compound lacks the trifluoromethanesulfonate group, making it less reactive in nucleophilic substitution reactions.
Cyclohexanone pyrrolidine enamine: This compound has a similar structure but with different functional groups, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C11H16F3NO3S |
|---|---|
Peso molecular |
299.31 g/mol |
Nombre IUPAC |
(4-pyrrolidin-1-ylcyclohexen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H16F3NO3S/c12-11(13,14)19(16,17)18-10-5-3-9(4-6-10)15-7-1-2-8-15/h5,9H,1-4,6-8H2 |
Clave InChI |
HZXHIFSIWIUIPG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2CCC(=CC2)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


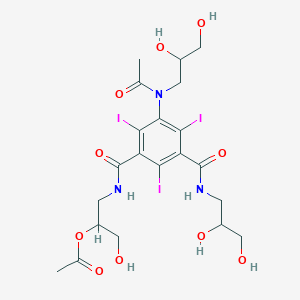
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)
![1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine](/img/structure/B13859538.png)
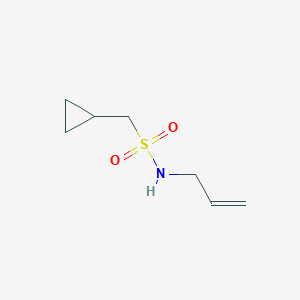
![N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide](/img/structure/B13859544.png)
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
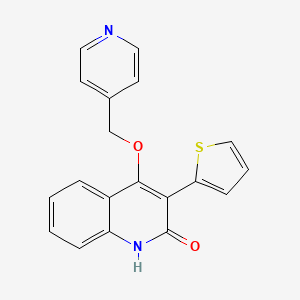
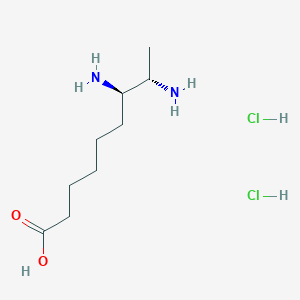
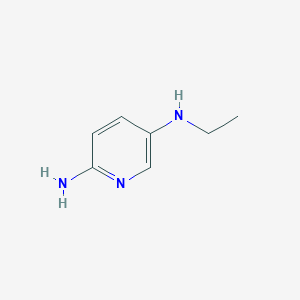
![[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13859575.png)
![6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13859579.png)
![2-[benzyl-(3-chloro-2-hydroxy-propyl)amino]-N-(4-benzyloxyphenyl)acetamide](/img/structure/B13859581.png)
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B13859601.png)
![(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt](/img/structure/B13859616.png)
